molecular formula CH7N3O4S B12653218 Uronium sulphamate CAS No. 93966-59-7

Uronium sulphamate

Cat. No.: B12653218
CAS No.: 93966-59-7
M. Wt: 157.15 g/mol
InChI Key: NLXLGAYSEMFOLC-UHFFFAOYSA-N
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Description

Uronium sulphamate is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency in forming amide bonds, making it a valuable reagent in the field of peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Uronium sulphamate can be synthesized through various methods. One common approach involves the reaction of uronium salts with sulphamic acid. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of an organic base such as triethylamine. The resulting product is purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

Uronium sulphamate primarily undergoes substitution reactions, particularly in the formation of amide bonds. It is also involved in peptide coupling reactions, where it acts as a coupling reagent to facilitate the formation of peptide bonds between amino acids.

Common Reagents and Conditions

The common reagents used with this compound include carboxylic acids and amines. The reaction conditions typically involve the use of an organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from reactions involving this compound are amides, which are essential components in peptide synthesis. The efficiency of this compound in forming these bonds makes it a preferred reagent in the synthesis of complex peptides and proteins.

Scientific Research Applications

Uronium sulphamate has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used in organic synthesis for the formation of amide bonds, particularly in the synthesis of peptides and proteins.

    Biology: In biological research, this compound is used to synthesize peptide-based drugs and probes, which are essential for studying biological processes and developing new therapeutics.

    Medicine: this compound is employed in the synthesis of peptide-based pharmaceuticals, including antibiotics, antivirals, and anticancer agents.

    Industry: In industrial applications, this compound is used in the large-scale production of peptides and proteins for various commercial purposes, including biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of uronium sulphamate involves the activation of carboxylic acids to form reactive intermediates, which then react with amines to form amide bonds. The molecular targets include the carboxyl and amino groups of the reacting molecules. The pathways involved in this process are well-studied and involve the formation of an activated ester intermediate, which facilitates the nucleophilic attack by the amine.

Comparison with Similar Compounds

Similar Compounds

    HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Known for its high efficiency in peptide coupling reactions.

    HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium): Another widely used coupling reagent with similar properties to uronium sulphamate.

    TBTU (Tetrafluoroborate Benzotriazole Tetramethyl Uronium): Used in peptide synthesis with comparable efficiency.

Uniqueness

This compound is unique in its ability to provide high yields and purity in peptide synthesis. Its mild reaction conditions and compatibility with various solvents and bases make it a versatile reagent in organic synthesis. Additionally, its stability and ease of handling contribute to its widespread use in both research and industrial applications.

Properties

CAS No.

93966-59-7

Molecular Formula

CH7N3O4S

Molecular Weight

157.15 g/mol

IUPAC Name

carbamoylazanium;sulfamate

InChI

InChI=1S/CH4N2O.H3NO3S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H3,1,2,3,4)

InChI Key

NLXLGAYSEMFOLC-UHFFFAOYSA-N

Canonical SMILES

C(=O)([NH3+])N.NS(=O)(=O)[O-]

Origin of Product

United States

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